PF-915275
Übersicht
Beschreibung
PF-915275 is a potent, selective, and orally active inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, a process that is significant in various metabolic pathways. This compound has shown promise in scientific research due to its high specificity and efficacy in inhibiting 11βHSD1, making it a valuable compound in the study of metabolic disorders and other related fields .
Wissenschaftliche Forschungsanwendungen
PF-915275 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Stoffwechselstörungen: Es wird verwendet, um Stoffwechselstörungen wie Diabetes und Fettleibigkeit zu untersuchen, indem 11βHSD1 gehemmt wird, das eine Rolle beim Cortisolstoffwechsel spielt.
Endokrinologie: Die Verbindung ist wertvoll für die Forschung im Zusammenhang mit der Funktion der Nebennieren und der Regulation von Glukokortikoiden.
Pharmakologie: this compound wird verwendet, um die Pharmakokinetik und Pharmakodynamik von 11βHSD1-Inhibitoren zu untersuchen.
Toxikologie: Es hilft, die toxikologischen Wirkungen der Hemmung von 11βHSD1 in verschiedenen biologischen Systemen zu verstehen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv das Enzym 11βHSD1 hemmt. Dieses Enzym ist für die Umwandlung des inaktiven Cortisons in das aktive Cortisol verantwortlich. Durch die Hemmung von 11βHSD1 reduziert this compound den Cortisolspiegel und beeinflusst so verschiedene Stoffwechselwege. Die Verbindung bindet an die aktive Stelle von 11βHSD1 und verhindert dessen Wechselwirkung mit Cortison. Diese Hemmung führt zu einer verringerten Cortisolproduktion, was therapeutische Wirkungen bei Erkrankungen wie Diabetes und metabolischem Syndrom haben kann .
Wirkmechanismus
Target of Action
PF-915275 primarily targets 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone involved in various physiological processes including metabolism, immune response, and stress response .
Mode of Action
This compound acts as a selective inhibitor of 11βHSD1 . It binds to the enzyme and inhibits its activity, thereby reducing the conversion of cortisone to cortisol . This results in a decrease in the levels of active cortisol.
Biochemical Pathways
The inhibition of 11βHSD1 by this compound affects the glucocorticoid pathway . By reducing the conversion of cortisone to cortisol, it decreases the activation of the glucocorticoid receptor (GR), which in turn modulates the expression of genes involved in glucose metabolism, lipid metabolism, and immune response .
Pharmacokinetics
This compound is orally active and demonstrates species-dependent potency for inhibiting the conversion of cortisone to cortisol in human, monkey, and dog hepatocytes . The half-life of this compound is reported to be 22 hours in monkeys .
Result of Action
The inhibition of 11βHSD1 by this compound leads to a decrease in cortisol levels, which can have various molecular and cellular effects. For instance, it has been shown to alleviate nonylphenol-induced hyperadrenalism and adiposity in rat and human cells . It interferes with adipogenesis pathways, enhancing PPARα expression, decreasing PPARγ expression, and reducing both 11β-HSD1 protein and mRNA expression levels .
Action Environment
Environmental factors such as the presence of other chemicals can influence the action of this compound. For example, nonylphenol, an environmental endocrine-disrupting chemical, can increase 11β-HSD1 activity, and this compound has been shown to alleviate this effect .
Biochemische Analyse
Biochemical Properties
PF-915275 plays a significant role in biochemical reactions by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. This compound has shown high potency with a Ki value of 2.3 nM and an EC50 of 15 nM in HEK293 cells . The compound exhibits dose-dependent inhibition of cortisone to cortisol conversion in primary human and monkey hepatocytes, with EC50 values of 20 nM and 100 nM, respectively . This compound does not significantly inhibit 11βHSD2, indicating its selectivity for 11βHSD1 .
Cellular Effects
This compound influences various cellular processes by modulating the activity of 11βHSD1. In primary human and monkey hepatocytes, the compound effectively reduces the conversion of cortisone to cortisol, thereby impacting cellular metabolism and stress response . Additionally, this compound has been shown to lower plasma insulin levels in cynomolgus monkeys, indicating its potential role in regulating glucose metabolism . The compound’s selective inhibition of 11βHSD1 suggests its potential therapeutic application in conditions characterized by dysregulated cortisol levels, such as metabolic syndrome and type 2 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 11βHSD1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of cortisone to cortisol, leading to reduced cortisol levels in target tissues . The compound’s high affinity for 11βHSD1 is evidenced by its low Ki and EC50 values . This compound does not significantly affect 11βHSD2, highlighting its selectivity for 11βHSD1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects over time. The compound’s half-life in monkeys is approximately 22 hours, indicating its potential for long-term therapeutic use . Studies have shown that this compound maintains its inhibitory activity on 11βHSD1-mediated conversion of cortisone to cortisol over extended periods, with a maximum inhibition of 87% observed at the highest tested dose of 3 mg/kg . These findings suggest that this compound can provide sustained therapeutic benefits in clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In cynomolgus monkeys, oral administration of this compound at doses ranging from 0.1 to 3 mg/kg resulted in dose-dependent inhibition of 11βHSD1 activity . The compound effectively reduced plasma insulin levels at doses of 1 and 3 mg/kg, indicating its potential for managing hyperinsulinemia and related metabolic disorders . High doses of this compound may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cortisol metabolism. By inhibiting 11βHSD1, the compound reduces the conversion of cortisone to cortisol, thereby modulating cortisol levels in target tissues . This inhibition can impact various metabolic processes, including glucose metabolism, lipid metabolism, and stress response . The compound’s selective inhibition of 11βHSD1 suggests its potential for therapeutic use in conditions characterized by dysregulated cortisol levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s selective inhibition of 11βHSD1 in primary human and monkey hepatocytes indicates its effective cellular uptake and distribution . This compound’s ability to modulate cortisol levels in target tissues suggests its potential for therapeutic use in metabolic and endocrine disorders .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with 11βHSD1 to inhibit its activity . The compound’s selective inhibition of 11βHSD1 suggests its targeted action within specific cellular compartments. This compound’s ability to modulate cortisol levels in target tissues highlights its potential for therapeutic use in conditions characterized by dysregulated cortisol metabolism .
Vorbereitungsmethoden
Die Synthese von PF-915275 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Biphenylstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Biphenylkerns: Dies beinhaltet Kupplungsreaktionen wie Suzuki- oder Stille-Kupplung, um die Biphenylstruktur zu bilden.
Einführung von funktionellen Gruppen: Die Cyano- und Sulfonamidgruppen werden durch Nitrierungs-, Reduktions- und Sulfonierungsreaktionen eingeführt.
Endgültige Modifikationen: Die Amino-Pyridinyl-Gruppe wird durch nukleophile Substitutionsreaktionen hinzugefügt.
Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .
Analyse Chemischer Reaktionen
PF-915275 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen:
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen durchlaufen, insbesondere unter Beteiligung der Sulfonamid- und Pyridinylgruppen.
Substitutionsreaktionen: Die Amino- und Cyano-Gruppen können an nukleophilen und elektrophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Sulfonamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
PF-915275 wird mit anderen 11βHSD1-Inhibitoren wie BVT-2733 und 18β-Glycyrrhetinsäure verglichen:
BVT-2733: Dies ist ein nicht-steroidaler, isoformen-spezifischer Inhibitor von 11βHSD1. Es hat ähnliche Hemmwirkungen, unterscheidet sich jedoch in seiner chemischen Struktur und seinen pharmakokinetischen Eigenschaften.
18β-Glycyrrhetinsäure: Diese Verbindung ist ein wichtiger bioaktiver Bestandteil von Glycyrrhizae Radix und besitzt antiulzerative, entzündungshemmende und antiproliferative Eigenschaften. Es hemmt auch 11βHSD1, hat aber ein breiteres Spektrum biologischer Aktivitäten.
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für 11βHSD1, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich speziell auf dieses Enzym konzentriert .
Eigenschaften
IUPAC Name |
N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFDAKNYJQYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235037 | |
Record name | PF-915275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857290-04-1 | |
Record name | PF-915275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-915275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-915275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.